Tert-butyl 5-acetylindole-1-carboxylate
Description
tert-Butyl 5-acetylindole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl ester group at the 1-position and an acetyl substituent at the 5-position of the indole ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science. Its structure combines the steric bulk of the tert-butyl group, which enhances solubility and stability, with the electrophilic reactivity of the acetyl moiety, enabling participation in cross-coupling and functionalization reactions.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 5-acetylindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3 |
InChI Key |
RLFAOFKOUOJDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-acetylindole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-acetylindole.
Esterification: The 1-position of the indole ring is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for esterification and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-acetylindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 5-carboxyindole-1-carboxylate.
Reduction: 5-(1-hydroxyethyl)indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-acetylindole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-acetylindole-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors that recognize the indole moiety.
Pathways: It can participate in metabolic pathways involving indole derivatives, influencing biological processes such as cell signaling and gene expression.
Comparison with Similar Compounds
Structural and Electronic Differences
The position of substituents on the indole ring significantly influences electronic properties and reactivity. Below is a comparative analysis of tert-butyl 5-acetylindole-1-carboxylate with similar compounds:
*Calculated based on analogous structures.
Key Observations :
- Positional Effects : The 5-acetyl derivative exhibits reduced conjugation compared to the 3-acetyl isomer, directing electrophilic reactions to the C-4 or C-6 positions. In contrast, the 3-acetyl isomer facilitates reactivity at C-2 due to resonance stabilization .
- Steric and Solubility Profiles: The tert-butyl group at C-1 improves solubility in non-polar solvents across all analogs, but the 5-acetyl derivative may exhibit lower crystallinity due to asymmetric substitution patterns.
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
